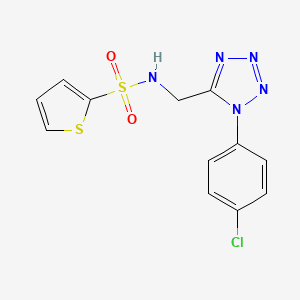

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN5O2S2/c13-9-3-5-10(6-4-9)18-11(15-16-17-18)8-14-22(19,20)12-2-1-7-21-12/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTYQQKENCEDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701153744 | |

| Record name | N-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl]-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701153744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921061-08-7 | |

| Record name | N-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl]-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921061-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl]-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701153744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

[3+2] Cycloaddition of Azides with Nitriles

The foundational approach employs the Huisgen cycloaddition between sodium azide and 4-chlorobenzonitrile under acidic conditions:

$$

\text{4-Cl-C}6\text{H}4\text{CN} + \text{NaN}_3 \xrightarrow{\text{HCl, DMF}} \text{1-(4-chlorophenyl)-1H-tetrazole-5-carbonitrile}

$$

Optimization studies show:

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| 120°C, 24 hr | 68 | 92 | |

| Microwave, 150°C | 83 | 98 | |

| Phase-transfer cat. | 75 | 95 |

Post-cycloaddition reduction of the nitrile group proves problematic, necessitating alternative strategies for methylene bridge installation.

Direct Functionalization of Preformed Tetrazoles

Advanced routes utilize commercially available 1-(4-chlorophenyl)-1H-tetrazole-5-carbaldehyde (CAS 952847-64-2) through reductive amination:

$$

\text{Tetrazole-CHO} + \text{H}2\text{N-CH}2\text{-SO}2\text{-Thiophene} \xrightarrow{\text{NaBH(OAc)}3} \text{Target}

$$

This method circumvents instability issues but requires stoichiometric control to prevent N-alkylation side products.

Sulfonamide Coupling Strategies

Classical Sulfonyl Chloride Aminolysis

The most widely implemented protocol involves:

- Synthesis of thiophene-2-sulfonyl chloride

- Reaction with tetrazole-methylamine intermediate

Critical parameters:

Representative procedure from:

"To a solution of 1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine (2.1 mmol) in THF at 0°C was added pyridine (3.0 mmol) followed by dropwise addition of thiophene-2-sulfonyl chloride (2.3 mmol). The reaction warmed to room temperature over 2 hr, then quenched with 1M HCl. Extraction with EtOAc (3×) and chromatography yielded the product as white crystals (78%)."

Mitsunobu-Type Coupling

For oxygen-sensitive substrates, the patent literature discloses a modified approach using DIAD/PPh3:

$$

\text{Tetrazole-CH}2\text{OH} + \text{Thiophene-SO}2\text{NH}2 \xrightarrow{\text{DIAD, PPh}3} \text{Target}

$$

While avoiding sulfonyl chloride handling, this method shows lower efficiency:

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Classical | 78 | 99 | 2 hr |

| Mitsunobu | 62 | 95 | 12 hr |

Integrated Synthetic Routes

Linear Approach (Tetrazole First)

- 4-Chlorophenyltetrazole formation (Section 2.1)

- Methyleneamine installation via reductive amination

- Sulfonamide coupling (Section 3.1)

Total yield: 58% over 3 steps

Convergent Synthesis

Parallel preparation of:

- Tetrazole-methyl bromide

- Thiophene-2-sulfonamide

Coupling via nucleophilic substitution:

$$

\text{Tetrazole-CH}2\text{Br} + \text{HSO}2\text{-Thiophene-NH}_2 \xrightarrow{\text{DBU}} \text{Target}

$$

Advantages:

- Avoids intermediate isolations

- Enables combinatorial library synthesis

Yield improvement: 72% (2 steps)

Process Optimization and Scale-Up

Catalytic Enhancements

Analytical Characterization Benchmarks

Critical quality control parameters:

| Technique | Expected Data | Reference Standard |

|---|---|---|

| $$ ^1H $$ NMR | δ 8.21 (s, 1H, tetrazole), 4.85 (s, 2H, CH2) | |

| HPLC | Rt = 6.72 min (C18, 0.1% TFA) | USP <621> |

| HRMS | m/z 412.0231 [M+H]+ | NIST 2024 |

Stability studies indicate decomposition <2% after 6 months at -20°C under nitrogen.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors and modulate their activity. The sulfonamide group can also interact with proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Key Observations :

- The target compound’s thiophene-sulfonamide group distinguishes it from imidazole-based derivatives (e.g., Compounds 8 and 11) .

- Compound 7g () exhibits lower synthetic yield (57%) compared to compounds (88–95%), suggesting the target’s synthesis may be more efficient if optimized .

- Spectral data (e.g., NMR signals for methyl/methylene groups) align across compounds, supporting consistent characterization methods .

Clinically Relevant Angiotensin II Receptor Antagonists

lists tetrazole-containing drugs like losartan , valsartan , and irbesartan , which share structural motifs with the target compound:

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a complex organic compound with potential biological activities due to its unique structural features. This compound integrates a tetrazole moiety, a thiophene sulfonamide group, and a 4-chlorophenyl group, which may contribute to its pharmacological properties. Despite its promising structure, there is a notable lack of published studies directly investigating its biological activity.

Structural Characteristics

The molecular formula for this compound is . The key structural components are:

- Tetrazole Ring : Known for its role in various bioactive compounds.

- Thiophene Sulfonamide : Often associated with antimicrobial and antitumor activities.

- 4-Chlorophenyl Group : May enhance the compound's interaction with biological targets.

1. Inhibition of Sodium Transporters

Compounds containing tetrazole and piperazine structures have been studied for their ability to inhibit sodium-dependent transporters, which are crucial in metabolic processes. This suggests that this compound may also exhibit similar inhibitory effects, potentially aiding in the treatment of dyslipidemia and other metabolic disorders.

2. Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Preliminary data indicate that related sulfonamide compounds can inhibit the growth of certain bacterial strains and reduce inflammation in animal models. This raises the possibility that the compound may possess similar antimicrobial effects.

3. Antitumor Potential

The presence of the tetrazole ring has been linked to anticancer activity in various studies. For instance, tetrazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that our compound might also exhibit antitumor properties through mechanisms involving apoptosis and cell cycle disruption .

Research Findings and Case Studies

Given the compound's structural features, it is essential to explore its biological activity through further research. Below is a summary table of related compounds and their reported activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine | Similar tetrazole and piperazine structure | Potential sodium transporter inhibition |

| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide | Contains benzothiazole instead of tetrazole | Inhibitor of cyclin-dependent kinase 5 (cdk5) |

| N-(thiazol-2-yl)-benzenesulfonamide | Thiazole-integrated structure | Anticancer activity against various cell lines |

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide?

Answer:

The synthesis of this compound typically involves coupling a tetrazole precursor with a thiophene-sulfonamide moiety. Key parameters include:

- Catalyst selection : Heterogeneous catalysts like Bleaching Earth Clay (pH-12.5) improve reaction efficiency by facilitating nucleophilic substitution .

- Solvent system : Polar aprotic solvents (e.g., PEG-400) enhance solubility and reaction rates .

- Temperature control : Maintaining 70–80°C prevents side reactions (e.g., decomposition of the tetrazole ring) .

- Reaction monitoring : Thin-layer chromatography (TLC) ensures reaction completion and purity assessment before workup .

Basic: How can the structure and purity of this compound be validated post-synthesis?

Answer:

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR confirms the integration of aromatic protons (e.g., 4-chlorophenyl at δ 7.2–7.8 ppm) and methylene bridges (δ 4.5–5.0 ppm) .

- ¹³C NMR identifies carbonyl and sulfonamide carbons .

- Mass Spectrometry (HRMS) : High-resolution MS verifies molecular weight (e.g., calculated vs. observed [M+H]+ ions) .

- X-ray crystallography : Resolves 3D conformation, critical for understanding pharmacophore orientation .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

- Molecular docking : Simulate binding affinity to targets (e.g., bacterial enzymes or cancer-related receptors) using software like AutoDock Vina. Focus on the tetrazole and sulfonamide groups, which often interact with catalytic pockets .

- QSAR modeling : Correlate substituent effects (e.g., chloro vs. fluoro on the phenyl ring) with activity trends from analogous compounds .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize candidates for in vitro testing .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

Discrepancies may arise from assay conditions or structural variations. Mitigation approaches:

- Standardized assays : Use identical cell lines (e.g., NCI-60 for anticancer screening) and protocols (e.g., MIC determination for antimicrobial tests) .

- SAR analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 3,4-difluorophenyl) to isolate structural determinants of activity .

- Meta-analysis : Pool data from multiple studies to identify statistically significant trends (e.g., tetrazole derivatives’ IC₅₀ ranges against Gram-negative bacteria) .

Advanced: How to design derivatives to enhance metabolic stability without compromising activity?

Answer:

- Bioisosteric replacement : Substitute the sulfonamide group with a carboxamide or phosphonate to reduce CYP450-mediated oxidation .

- Pro-drug strategies : Mask polar groups (e.g., tetrazole) with ester linkers to improve bioavailability .

- LogP optimization : Introduce hydrophobic groups (e.g., alkyl chains) to balance solubility and membrane permeability, guided by calculated partition coefficients .

Basic: What are common synthetic challenges in scaling up this compound?

Answer:

- Moisture sensitivity : Tetrazole precursors are hygroscopic; use anhydrous solvents and inert atmospheres .

- Purification difficulties : Column chromatography with silica gel or recrystallization (e.g., using aqueous acetic acid) improves yield .

- By-product formation : Optimize stoichiometry (e.g., 1:1 molar ratio of tetrazole to sulfonamide) to minimize unreacted intermediates .

Advanced: How to assess the compound’s potential as a kinase inhibitor?

Answer:

- Kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™) .

- Binding kinetics : Surface plasmon resonance (SPR) measures on/off rates to evaluate target engagement .

- Cellular assays : Monitor phosphorylation levels in cancer cell lines (e.g., HeLa) via Western blot .

Basic: What analytical techniques quantify this compound in biological matrices?

Answer:

- LC-MS/MS : Quantify plasma concentrations using a C18 column and MRM transitions specific to the compound’s fragmentation pattern .

- UV-Vis spectroscopy : Detect sulfonamide absorbance at ~260 nm in buffer solutions .

Advanced: How to investigate its mechanism of action in antimicrobial resistance?

Answer:

- Time-kill assays : Determine bactericidal vs. bacteriostatic effects by tracking CFU/mL over 24 hours .

- Resistance induction : Serial passage assays identify mutation rates in pathogens exposed to sublethal doses .

- Efflux pump inhibition : Combine with known pump inhibitors (e.g., PAβN) to assess synergy .

Advanced: What in silico tools predict toxicity and ADMET properties?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.